Phebestin Exhibits Superior Selectivity for Aminopeptidase N Over AP-A and AP-B
Phebestin demonstrates a distinct selectivity profile compared to its structural analog bestatin. Against AP-N, phebestin shows potent inhibition (IC50 = 0.18 μg/mL), whereas its activity against AP-A and AP-B is markedly weaker, with IC50 values of 9.0 μg/mL and 9.1 μg/mL, respectively, representing a ~50-fold selectivity window . In contrast, bestatin is reported to inhibit AP-B with an IC50 of 0.05 μg/mL and AP-N with an IC50 of 16.9 μM, indicating a non-selective or even reversed selectivity profile relative to phebestin [1].
| Evidence Dimension | Enzymatic IC50 and Isoform Selectivity |
|---|---|
| Target Compound Data | AP-N IC50 = 0.18 μg/mL; AP-A IC50 = 9.0 μg/mL; AP-B IC50 = 9.1 μg/mL |
| Comparator Or Baseline | Bestatin: AP-N IC50 = 16.9 μM; AP-B IC50 = 0.05 μg/mL |
| Quantified Difference | Phebestin exhibits a 50-fold selectivity window for AP-N over AP-A/AP-B, whereas bestatin shows 338-fold higher potency against AP-B than AP-N. |
| Conditions | In vitro enzymatic assays; specific AP-N, AP-A, AP-B enzyme preparations. |
Why This Matters
This isoform selectivity reduces off-target aminopeptidase inhibition, enabling cleaner interrogation of AP-N's specific role in cellular processes without confounding effects from AP-A or AP-B blockade.
- [1] Bertin Bioreagent. Bestatin (CAT N°: 21217) Product Data Sheet. IC50 values for AP-N and AP-B. View Source
